molecular formula C11H8N2OS2 B14394091 5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one CAS No. 88038-23-7

5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one

Cat. No.: B14394091
CAS No.: 88038-23-7
M. Wt: 248.3 g/mol
InChI Key: VYIKYOYYZBZOLG-UHFFFAOYSA-N
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Description

5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is a heterocyclic compound that features a benzothiophene moiety fused with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzothiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease processes. The benzothiophene moiety can mimic natural substrates, allowing the compound to bind effectively to its targets and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzothiophen-3-yl)pyrimidine: This compound shares the benzothiophene core but has a pyrimidine ring instead of a thiadiazine ring.

    1-Benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid: Another benzothiophene derivative with different functional groups and ring systems.

Uniqueness

5-(1-Benzothiophen-3-yl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-one is unique due to its specific combination of a benzothiophene and a thiadiazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88038-23-7

Molecular Formula

C11H8N2OS2

Molecular Weight

248.3 g/mol

IUPAC Name

5-(1-benzothiophen-3-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one

InChI

InChI=1S/C11H8N2OS2/c14-11-13-12-9(6-16-11)8-5-15-10-4-2-1-3-7(8)10/h1-5H,6H2,(H,13,14)

InChI Key

VYIKYOYYZBZOLG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)S1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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